C5H5F8O4P
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate
CAS No.: 39482-86-5
Cat. No.: VC20475789
Molecular Formula: HC4F8CH2OP(=O)(OH)2
C5H5F8O4P
Molecular Weight: 312.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39482-86-5 |
|---|---|
| Molecular Formula | HC4F8CH2OP(=O)(OH)2 C5H5F8O4P |
| Molecular Weight | 312.05 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluoropentyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C5H5F8O4P/c6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h2H,1H2,(H2,14,15,16) |
| Standard InChI Key | BDVNNZWWTACUNL-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)O |
Introduction
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is a fluorinated organic compound characterized by its unique molecular structure, which includes eight fluorine atoms attached to a pentyl chain. This compound has a molecular formula of C₅H₅F₈O₄P and a molecular weight of approximately 312.05 g/mol, although some sources report it as 292.07 g/mol, which may be due to variations in calculation or measurement methods . The presence of multiple fluorine atoms enhances its stability against oxidation and thermal degradation compared to non-fluorinated counterparts.
Synthesis and Applications
The synthesis of this compound typically involves several steps, although detailed procedures are not widely documented in available literature. Due to its unique properties, 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate has potential applications in various fields, particularly in materials science and biochemistry. Its interactions with biomolecules may influence solubility and bioavailability in pharmaceutical applications.
Structural Similarities and Related Compounds
Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate | Contains three octafluoropentyl groups; used in flame retardants. | |
| 2-Hydroxyethyl 2-(perfluoroalkyl)ethyl phosphate | Exhibits similar hydrophobic properties; used in surfactants. | |
| Perfluorooctanoic acid | Known for its environmental persistence; used in industrial applications. |
Research Findings and Future Directions
Research on 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate focuses on its behavior in various environments. Studies indicate that fluorinated compounds can interact differently with biomolecules compared to their non-fluorinated analogs, which may have implications for pharmaceutical applications. Further research is needed to fully explore its potential bioactivity and applications.
Hazard and Safety Information
While specific hazard and safety information for 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is limited, fluorinated compounds generally require careful handling due to potential environmental persistence and bioaccumulation risks . Detailed safety data sheets (MSDS) are not readily available, highlighting the need for caution and further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume